Technical Whitepaper: 3-Chloro-4'-iso-propylbenzophenone in Drug Discovery and Organic Synthesis
Technical Whitepaper: 3-Chloro-4'-iso-propylbenzophenone in Drug Discovery and Organic Synthesis
An in-depth technical guide on the physicochemical properties, synthesis methodologies, and pharmacological applications of 3-Chloro-4'-iso-propylbenzophenone (CAS 844884-92-0) .
Executive Summary
Benzophenone derivatives represent a ubiquitous and privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and neuroprotective agents[1]. 3-Chloro-4'-iso-propylbenzophenone (CAS 844884-92-0) is a highly specialized, commercially available building block[2][]. The strategic incorporation of a meta-chloro substituent and a para-isopropyl group finely tunes the molecule's lipophilicity ( logP ), steric bulk, and electronic distribution. This makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced photoinitiators[4].
Physicochemical Profiling & Structural Dynamics
The structural anatomy of 3-Chloro-4'-iso-propylbenzophenone dictates its reactivity and biological target affinity. The carbonyl core acts as a rigid hydrogen-bond acceptor. The 3-chloro group exerts a negative inductive effect ( −I ), shifting the redox potential of the molecule while providing metabolic resistance against cytochrome P450-mediated aromatic oxidation[4]. Conversely, the 4'-isopropyl group provides a bulky, electron-donating ( +I ) lipophilic anchor, which is critical for enhancing cellular membrane and blood-brain barrier (BBB) permeability.
Table 1: Core Chemical & Structural Properties
| Parameter | Value / Description |
| CAS Number | 844884-92-0[2] |
| Molecular Formula | C16H15ClO[2] |
| Molecular Weight | 258.74 g/mol [5] |
| SMILES | CC(C)c1ccc(cc1)C(=O)c2cccc(Cl)c2 |
| Structural Class | Diaryl Ketone / Benzophenone Derivative[1] |
| Key Substituents | meta-Chlorine (Ring A), para-Isopropyl (Ring B) |
Synthetic Methodologies & Mechanistic Causality
The most efficient and scalable route to synthesize 3-Chloro-4'-iso-propylbenzophenone is via a highly regioselective Friedel-Crafts Acylation .
Mechanistic Causality: Cumene (isopropylbenzene) is chosen as the nucleophilic aromatic substrate. Its isopropyl group strongly activates the aromatic ring via hyperconjugation and inductive effects. Due to the significant steric hindrance generated by the branched isopropyl group at the ortho positions, electrophilic attack is heavily directed to the para position, ensuring high regiochemical purity of the final product.
Protocol 1: Friedel-Crafts Acylation Workflow
This protocol is designed as a self-validating system to ensure maximum yield and purity.
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Lewis Acid Activation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.2 equivalents of anhydrous Aluminum Chloride ( AlCl3 ) in anhydrous dichloromethane (DCM) at 0°C.
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Acylium Ion Generation: Dropwise add 1.0 equivalent of 3-chlorobenzoyl chloride. Stir for 30 minutes.
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Validation Check: A distinct color change (typically to a yellow/orange complex) confirms the successful generation of the highly reactive acylium- AlCl3 complex.
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Electrophilic Attack: Slowly add 1.0 equivalent of cumene while maintaining the internal temperature below 5°C.
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Causality: Strict thermal control prevents unwanted polyacylation or Friedel-Crafts alkylation side-reactions (e.g., isopropyl migration).
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active acyl chloride spot confirms reaction completion.
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Acidic Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.
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Causality: The acidic aqueous quench safely decomposes the aluminum-ketone complex, liberating the free benzophenone.
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Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Caption: Step-by-step synthetic workflow for 3-Chloro-4'-iso-propylbenzophenone via Friedel-Crafts acylation.
Pharmacological Applications in Drug Discovery
Benzophenones are heavily investigated for their interactions with critical biological targets, acting as a core pharmacophore in several therapeutic areas[1][6].
Alzheimer's Disease (AD) & AChE Inhibition
Benzophenone derivatives have demonstrated potent, sub-micromolar inhibitory activity against acetylcholinesterase (AChE) and Presenilin-1/2, which are primary targets in Alzheimer's disease therapy[6][7].
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Structure-Activity Relationship (SAR): The highly lipophilic 4'-isopropyl group enhances blood-brain barrier (BBB) penetration. Once in the central nervous system, the central carbonyl oxygen forms critical hydrogen bonds with the catalytic triad of the AChE enzyme, while the halogenated phenyl ring engages in π−π stacking with peripheral anionic site residues[7].
Anti-inflammatory & Antimicrobial Pathways
Halogenated benzophenones are known to inhibit MAPK and NF-κB signaling pathways, providing robust anti-inflammatory responses[8]. Furthermore, benzophenone-fused azetidinone derivatives synthesized from similar building blocks have shown significant antimicrobial properties against multi-drug resistant bacterial strains[9].
Caption: Proposed mechanism of action for benzophenone derivatives in neuroprotection via AChE inhibition.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch for downstream pharmaceutical use, a self-validating analytical suite is required to confirm structural integrity and purity.
Table 2: Analytical Validation Parameters
| Technique | Parameter | Expected Observation & Mechanistic Causality |
| 1 H-NMR ( CDCl3 ) | Isopropyl −CH3 | Doublet ( ∼1.2 ppm, 6H). Confirms the presence of the terminal methyls split by the adjacent methine proton. |
| 1 H-NMR ( CDCl3 ) | Isopropyl −CH | Septet ( ∼2.9 ppm, 1H). Validates the branching methine carbon of the isopropyl group. |
| 13 C-NMR | Carbonyl Carbon | Singlet ( ∼195 ppm). Confirms the highly deshielded ketone bridge connecting the two aryl rings. |
| LC-MS (ESI+) | [M+H]+ Ion | m/z≈259.1 . The isotope pattern will show a distinct 3:1 ratio for M:M+2 , definitively confirming the presence of exactly one Chlorine atom. |
Protocol 2: HPLC Purity Validation
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
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Instrument Setup: Utilize a Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution using 75% Acetonitrile and 25% Water (containing 0.1% Formic acid to suppress ionization of trace impurities and sharpen the peak).
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Detection: UV absorbance at 254 nm. Causality: The extended π -conjugation across the two phenyl rings and the carbonyl group provides strong UV absorbance at this wavelength[10].
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Validation: A sharp, symmetrical peak at a high retention time (due to the compound's lipophilicity) with an area normalization of >98% validates the absence of unreacted cumene or 3-chlorobenzoyl chloride.
References
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Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][1]
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Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach Source: PLOS One / PMC URL:[Link][6][7]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach Source: MDPI (Molecules) URL:[Link][9]
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Synthesis and Properties of Peroxy Esters Having a Benzophenone Chromophore Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link][10]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4'-iso-propylbenzophenone [oakwoodchemical.com]
- 4. CAS 1016-78-0: 3-Chlorobenzophenone | CymitQuimica [cymitquimica.com]
- 5. 3-氯-4′-異丙基苯甲酮 CAS#:844884-92-0 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 6. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
